Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15981978
InChI: InChI=1S/C8H10ClNO2/c1-3-12-8(11)7-6(9)4-5-10(7)2/h4-5H,3H2,1-2H3
SMILES:
Molecular Formula: C8H10ClNO2
Molecular Weight: 187.62 g/mol

Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate

CAS No.:

Cat. No.: VC15981978

Molecular Formula: C8H10ClNO2

Molecular Weight: 187.62 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate -

Specification

Molecular Formula C8H10ClNO2
Molecular Weight 187.62 g/mol
IUPAC Name ethyl 3-chloro-1-methylpyrrole-2-carboxylate
Standard InChI InChI=1S/C8H10ClNO2/c1-3-12-8(11)7-6(9)4-5-10(7)2/h4-5H,3H2,1-2H3
Standard InChI Key PMNDIVFQJVONBO-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(C=CN1C)Cl

Introduction

Nomenclature and Structural Characteristics

Chemical Identity and CAS Registry Numbers

Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate is associated with multiple CAS registry numbers, including 1478503-37-5 and 1213648-73-7 . This discrepancy likely arises from differences in synthesis routes or supplier-specific registrations. The compound’s IUPAC name, ethyl 3-chloro-1-methylpyrrole-2-carboxylate, unambiguously defines its structure: a pyrrole ring with substituents at positions 1 (methyl), 2 (ethoxycarbonyl), and 3 (chlorine) .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC8H10ClNO2\text{C}_8\text{H}_{10}\text{ClNO}_2
Molecular Weight187.62 g/mol
Exact Mass187.0408 g/mol
LogP (Partition Coefficient)2.02 (estimated)

The compound’s planar structure facilitates π-π interactions, making it a versatile intermediate in heterocyclic chemistry .

Synthesis and Optimization

Chlorination Strategies

A practical synthesis route involves the chlorination of pyrrole precursors using N-chlorosuccinimide (NCS). For example, ethyl 1-methyl-1H-pyrrole-2-carboxylate can be chlorinated at position 3 using NCS in dichloromethane at room temperature, yielding the target compound in moderate to high purity . This method avoids laborious chromatographic separations required in earlier approaches .

Table 2: Representative Synthesis Protocol

StepReagent/ConditionOutcome
1NCS, CH2_2Cl2_2, r.t., 12 hrsChlorination at position 3
2Crystallization from CH2_2Cl2_2Isolation of pure product (61% yield)

Friedel-Crafts Acylation Alternatives

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dichloromethane . Stability studies recommend storage at 2–8°C in moisture-free environments to prevent hydrolysis of the ester moiety .

ParameterRecommendation
Storage Temperature2–8°C (short-term), -20°C (long-term)
StabilityStable for 6 months at -80°C

Spectroscopic Data

While explicit spectroscopic data (e.g., 1H^1\text{H}-NMR, IR) are unavailable in the provided sources, analogous pyrrole derivatives display characteristic signals:

  • 1H^1\text{H}-NMR: δ 1.3–1.4 ppm (ethyl CH3_3), δ 3.7–3.9 ppm (ester CH2_2), δ 6.2–6.5 ppm (pyrrole protons) .

  • IR: Strong absorption at ~1700 cm1^{-1} (C=O stretch) .

Applications in Medicinal Chemistry

Antibacterial Agents

Halogenated pyrroles are key scaffolds in developing bacterial DNA gyrase inhibitors. Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate serves as a precursor to nanomolar inhibitors targeting the ATP-binding site of Staphylococcus aureus gyrase B . The chlorine atom enhances target binding via hydrophobic interactions, while the ester group allows further functionalization .

Drug Discovery Building Blocks

The compound’s modular structure enables diversification:

  • Amidation: The ethyl ester can be hydrolyzed to a carboxylic acid for coupling with amines.

  • Cross-Coupling: Palladium-catalyzed reactions introduce aryl or heteroaryl groups at position 4 or 5 .

Future Directions

Synthetic Biology Applications

Recent advances in enzymatic halogenation could enable greener synthesis routes using haloperoxidases or flavin-dependent halogenases .

Targeted Drug Delivery

Conjugation with nanoparticle carriers may improve the bioavailability of pyrrole-based therapeutics, reducing off-target effects.

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